Spenolimycin
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Overview
Description
Spenolimycin is a spectinomycin-type antibiotic that has been isolated from the bacterium Streptomyces gilvospiralis . It has the molecular formula C15H26N2O7 and is known for its potent antibacterial properties . This compound is particularly interesting due to its unique structure and significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spenolimycin is typically isolated from the fermentation broth of Streptomyces gilvospiralis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The bacterium is grown in a liquid medium, and the antibiotic is harvested after a specific incubation period. The fermentation broth is then subjected to filtration, extraction, and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Spenolimycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Spenolimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: It is used in microbiological studies to investigate the effects of antibiotics on bacterial growth and metabolism.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Spenolimycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of messenger RNA into proteins. This inhibition disrupts bacterial growth and replication, ultimately leading to cell death . The molecular targets of this compound include the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
- Spectinomycin
- Actinomycin
- Streptomycin
- Kanamycin
Properties
CAS No. |
95041-97-7 |
---|---|
Molecular Formula |
C15H26N2O7 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol |
InChI |
InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |
InChI Key |
JXUOVTMVWNHOAJ-XLBYJKOOSA-N |
SMILES |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
Isomeric SMILES |
C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC |
Canonical SMILES |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
Key on ui other cas no. |
95041-97-7 |
Synonyms |
spenolimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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